N-(4-isopropoxy-3-methoxybenzyl)alanine
Description
N-(4-isopropoxy-3-methoxybenzyl)alanine is a synthetic alanine derivative featuring a substituted benzyl group at the amino terminus.
Properties
Molecular Formula |
C14H21NO4 |
|---|---|
Molecular Weight |
267.325 |
IUPAC Name |
2-[(3-methoxy-4-propan-2-yloxyphenyl)methylamino]propanoic acid |
InChI |
InChI=1S/C14H21NO4/c1-9(2)19-12-6-5-11(7-13(12)18-4)8-15-10(3)14(16)17/h5-7,9-10,15H,8H2,1-4H3,(H,16,17) |
InChI Key |
GTSUYLSGPCPVBI-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C=C(C=C1)CNC(C)C(=O)O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The following analysis compares N-(4-isopropoxy-3-methoxybenzyl)alanine with compounds from the provided evidence, focusing on amino acid derivatives and sulfonamide-based therapeutics.
Alanine-Based Sulfonamides (ASS)
The compound N-(alanine)-sulfonamide (ASS) () shares the alanine backbone but incorporates a sulfonamide group instead of a substituted benzyl moiety. Key differences include:
- Binding Interactions : ASS forms hydrogen bonds with SARS-CoV-2 spike glycoprotein (7ACD), achieving a binding affinity of -7.2 kcal/mol in molecular docking studies. Its sulfonamide group likely participates in polar interactions .
- Structural Flexibility : The alanine residue in ASS provides moderate hydrophobicity and conformational flexibility, whereas the benzyl group in this compound introduces rigidity and enhanced hydrophobic surface area.
Glycine-Based Sulfonamides (GSS)
N-(glycine)-sulfonamide (GSS) () replaces alanine with glycine, reducing steric hindrance. Differences include:
- Amino Acid Backbone: Glycine’s smaller size and higher flexibility () may allow GSS to access tighter binding pockets but reduce stability in hydrophobic environments compared to alanine derivatives.
- Binding Affinity : GSS shows slightly lower binding energy (-6.8 kcal/mol) than ASS, suggesting alanine’s methyl group contributes marginally to stabilizing interactions .
Classical Sulfonamides (SDA, SAC, STZ)
Sulfadiazine (SDA), sulfanilamide (SAC), and sulfathiazole (STZ) () lack amino acid backbones but share sulfonamide functional groups. Key contrasts:
- Mechanism : Classical sulfonamides inhibit dihydropteroate synthase in bacterial folate synthesis, while ASS and GSS target viral proteins.
- Structural Complexity : this compound’s benzyl group offers multi-site interactions (e.g., hydrogen bonding via methoxy/isopropoxy groups) absent in simpler sulfonamides.
Alanine vs. Other Amino Acids
highlights alanine’s role as a "default" residue due to its small size and hydrophobicity. Compared to:
- Glycine : Smaller and more flexible but less effective in stabilizing hydrophobic cores.
- Phenylalanine : Bulkier aromatic side chain enhances hydrophobic interactions but may hinder solubility.
- Lysine: Charged side chain improves solubility but introduces electrostatic repulsion in non-polar binding sites.
Hypothetical Activity of this compound
- Enhanced Binding Affinity : The methoxy and isopropoxy groups could form hydrogen bonds with viral or bacterial targets, similar to ASS but with additional interaction sites.
- Improved Pharmacokinetics : The benzyl group’s hydrophobicity may enhance membrane permeability compared to ASS or GSS.
Tabulated Comparison of Key Compounds
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